

Unveiling the Antipsychotic Potential of (R)-ADX-47273: A Technical Guide

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Compound of Interest

Compound Name: (R)-ADX-47273

Cat. No.: B2416290

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For Researchers, Scientists, and Drug Development Professionals

(R)-ADX-47273, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), has emerged as a promising investigational compound with antipsychotic-like properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with **(R)-ADX-47273**, offering valuable insights for professionals in the field of neuropharmacology and drug development.

The therapeutic potential of **(R)-ADX-47273** stems from its ability to enhance the function of mGluR5, a key receptor implicated in the pathophysiology of schizophrenia.^{[4][5]} By potentiating the receptor's response to the endogenous ligand glutamate, **(R)-ADX-47273** offers a novel approach to treating the complex symptoms of this disorder. Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Quantitative Efficacy and Potency

The following tables summarize the key quantitative data from preclinical investigations of **(R)-ADX-47273**, highlighting its potency and efficacy in various assays.

Table 1: In Vitro Potency of **(R)-ADX-47273**

Assay System	Parameter	Value	Reference
HEK293 cells expressing rat mGluR5	EC50 (for potentiation of glutamate response)	170 nM	
Primary astrocyte cultures	EC50 (for potentiation of glutamate response)	230 nM	
Radioligand Binding Assay ([3H]MPEP)	Ki	4.3 μ M	

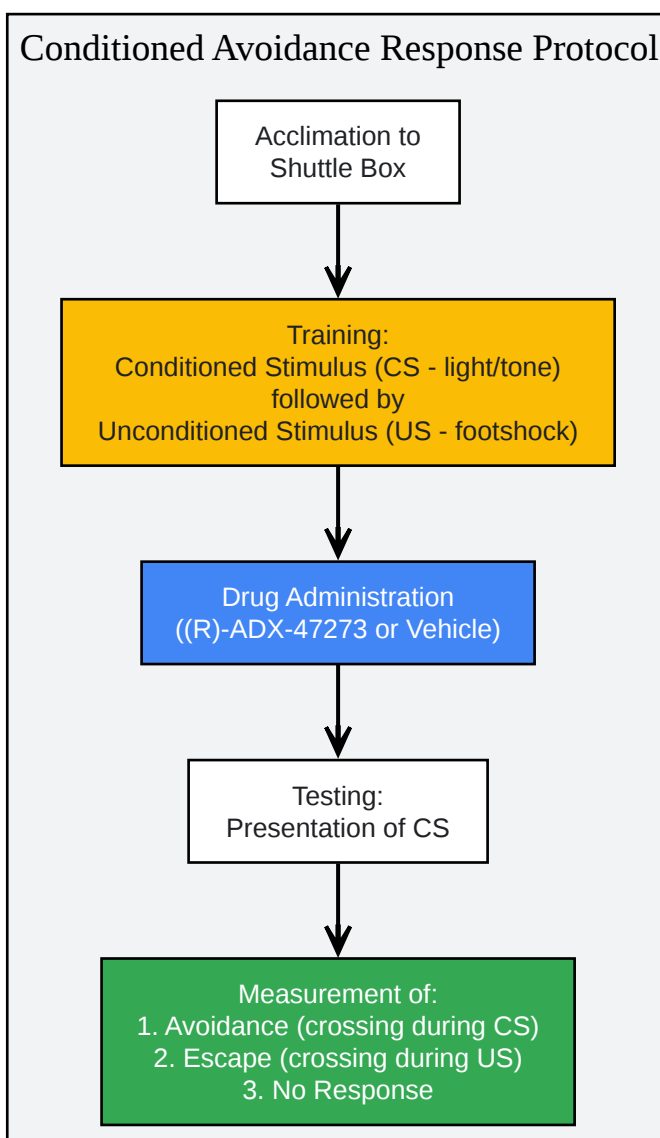
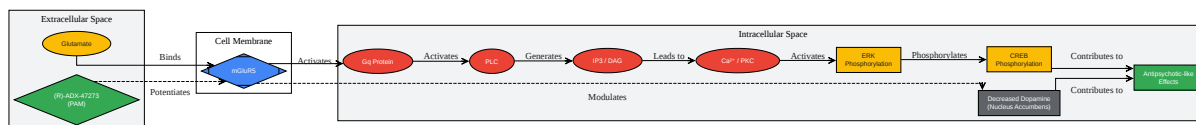
Table 2: In Vivo Efficacy of **(R)-ADX-47273** in Animal Models of Schizophrenia

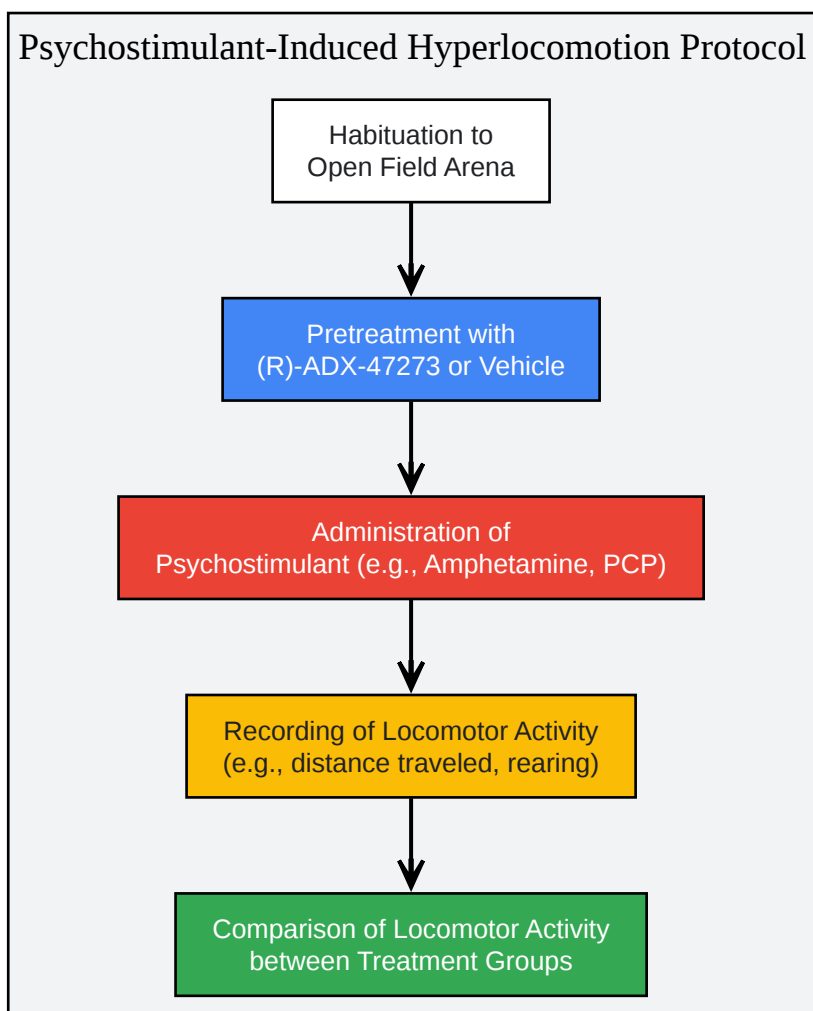
Animal Model	Species	Endpoint	Minimal Effective Dose (MED) / Effective Dose	Route of Administration	Reference
Conditioned Avoidance Responding	Rat	Reduction in avoidance responding	30 mg/kg	i.p.	
Conditioned Avoidance Responding	Rat	Attenuation of CAR behavior	100 mg/kg	i.p.	
Apomorphine-Induced Climbing	Mouse	Decrease in climbing behavior	100 mg/kg	i.p.	
Phencyclidine (PCP)-Induced Hyperlocomotion	Mouse	Blockade of hyperlocomotion	100 mg/kg	i.p.	
Amphetamine-Induced Hyperlocomotion	Mouse	Blockade of hyperlocomotion	100 mg/kg	i.p.	
Amphetamine-Induced Hyperlocomotion	Rat	Reduction in hyperlocomotion	3 and 10 mg/kg	i.p.	
Apomorphine-Induced Prepulse Inhibition Deficit	Rat	Reversal of deficit	30 mg/kg	i.p.	

Novel Object Recognition	Rat	Increased recognition	1 mg/kg	i.p.
Five-Choice Serial Reaction Time Test	Rat	Reduced impulsivity	10 mg/kg	i.p.

Signaling Pathways and Mechanism of Action

(R)-ADX-47273 acts as a positive allosteric modulator at the mGluR5. This means it does not activate the receptor directly but enhances the receptor's response to glutamate. This modulation is thought to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia. In vivo studies have shown that administration of **(R)-ADX-47273** leads to the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in key brain regions such as the hippocampus and prefrontal cortex. This suggests an engagement of neuroplasticity-related pathways. Furthermore, **(R)-ADX-47273** has been shown to decrease extracellular dopamine levels in the nucleus accumbens, a region critically involved in the positive symptoms of psychosis, without affecting dopamine levels in the striatum, potentially indicating a lower risk of extrapyramidal side effects.





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